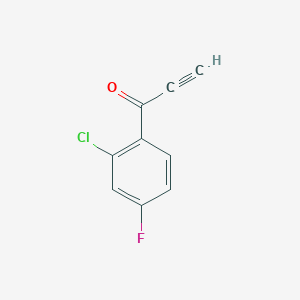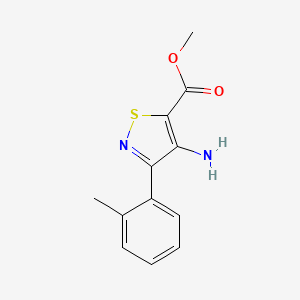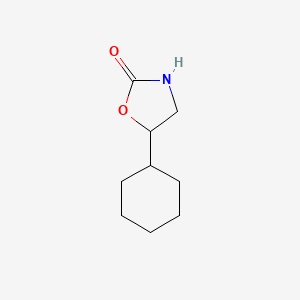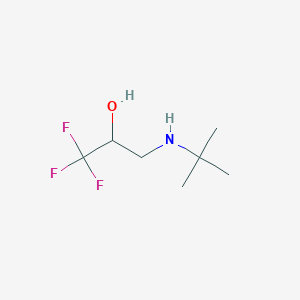
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation Studies
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is studied in the context of photocatalytic degradation. Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, a compound structurally similar to this compound, under simulated solar irradiation using titanium dioxide as a photocatalyst. The study involved assessing the kinetics of drug decomposition, identifying intermediate compounds, and evaluating toxicity (Sakkas et al., 2007).
Chemical Synthesis and Isomerization
Research by Keller and Schlosser (1996) discussed the synthesis of 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, a compound derived from deprotonation and condensation reactions involving a tert-butylamine group. This study highlights the chemical transformations and isomerization processes related to this compound (Keller & Schlosser, 1996).
Environmental Impact Studies
The environmental impact of compounds similar to this compound has been studied by Zhang et al. (2019). They investigated the toxicities of degraded mixtures of Irgarol 1051, containing a tert-butylamino group, to marine organisms. This research provides insights into the ecological effects of such compounds (Zhang et al., 2019).
Palladium-Catalyzed Cycloisomerization
A study by Zhang, Zhao, and Lu (2007) involved the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization. This research provides a chemical context for understanding the reactions and applications of trifluoropropanol derivatives (Zhang, Zhao, & Lu, 2007).
Biotransformation Studies
Liu et al. (1997) conducted a study on the biotransformation of Irgarol 1051, which contains a tert-butylamino group. They found that the white rot fungus Phanerochaete chrysosporium could biotransform Irgarol 1051, primarily via partial N-dealkylation, providing insights into the microbial degradation pathways of such compounds (Liu et al., 1997).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the beta-1 adrenergic receptor . This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Biochemische Analyse
Biochemical Properties
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-adrenergic receptors, which are proteins involved in the regulation of heart rate and muscle relaxation. The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and metabolism . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,3)11-4-5(12)7(8,9)10/h5,11-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDNFIQMYTPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
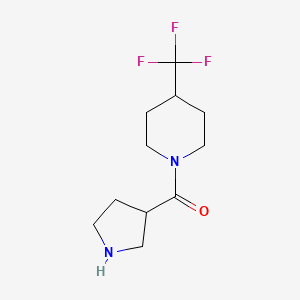

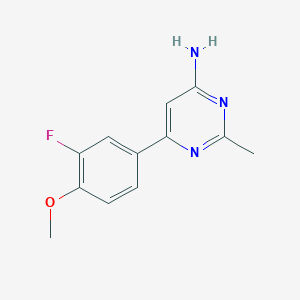
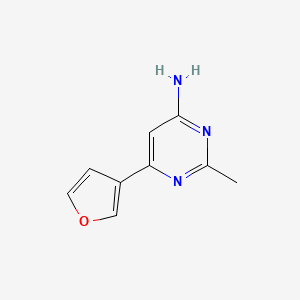

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
